molecular formula C17H15N3O6S2 B2662376 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923461-73-8

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2662376
CAS No.: 923461-73-8
M. Wt: 421.44
InChI Key: CEVAPPFHMWUSAB-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923461-73-8) is a synthetic compound featuring a 1,3,4-oxadiazole core functionalized with methylsulfonyl and phenylsulfonylmethyl groups . This structure places it within a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have demonstrated significant potential in antimicrobial research . Scientific studies on related analogs have shown that the 1,3,4-oxadiazole scaffold is a promising pharmacophore for developing new antibacterial agents, particularly against challenging drug-resistant Gram-positive bacteria . For instance, closely related compounds have exhibited potent bacteriostatic activity against critical pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, some analogs in this chemical class have been reported to inhibit the biosynthesis of lipoteichoic acid (LTA) in S. aureus , a key polymer essential for bacterial cell wall physiology and virulence . In vivo studies of similar oxadiazole compounds have shown efficacy in reducing MRSA burden in animal infection models, highlighting the therapeutic potential of this chemical series . This compound is intended for research applications in medicinal chemistry and microbiology, specifically for the investigation of novel antibacterial mechanisms and the development of new anti-infective agents against multidrug-resistant bacteria. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-27(22,23)14-10-6-5-9-13(14)16(21)18-17-20-19-15(26-17)11-28(24,25)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVAPPFHMWUSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the sulfonyl groups and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The benzamide and oxadiazole rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Bioactivity: Sulfonyl Groups: The target compound’s methylsulfonyl and phenylsulfonyl groups likely enhance solubility and target binding compared to methylthio (–SCH₃) or nitro (–NO₂) substituents . Heteroaromatic Rings: Replacement of phenylsulfonyl (target) with furan (LMM11) or thiophene (Compound 26) alters electronic properties and steric demands, impacting enzyme affinity .

Antifungal vs. Antiviral Activity :

  • LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (TrxR) inhibition, suggesting the target compound’s sulfonyl groups may similarly target redox enzymes .
  • Wang et al.’s methylthio derivatives exhibit antiviral activity, highlighting the scaffold’s versatility across therapeutic areas .

Synthetic Yields :

  • Analogues like Compound 26 (60% yield) and LMM5/LMM11 (commercially sourced) suggest feasible synthetic routes for the target compound, though yields may vary with complex substituents .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than thioether (–S–) or amine (–NH–) groups, as seen in LMM5 and Wang et al.’s derivatives .

Biological Activity

The compound 2-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule featuring a benzamide structure linked to a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities attributed to the presence of multiple functional groups, including sulfonamide and oxadiazole, which are known for their roles in various pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Formula C18H17N3O6S2\text{Chemical Formula C}_{18}\text{H}_{17}\text{N}_3\text{O}_6\text{S}_2

This structure includes:

  • A methylsulfonyl group which enhances solubility and biological activity.
  • A phenylsulfonyl group that may contribute to enzyme inhibition.
  • An oxadiazole ring , which is often associated with antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism includes:

  • Inhibition of Enzymes : The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase and certain proteases, which are crucial in various biological pathways.
  • Antimicrobial Activity : The oxadiazole moiety is linked to antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits human neutrophil elastase
Anti-inflammatoryReduces cytokine production in vitro

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Properties : In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential for development into an anticancer drug.
  • Enzyme Inhibition Studies : Research indicated that the compound effectively inhibited human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. This inhibition could provide insights into its use for anti-inflammatory therapies.

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the bioavailability and therapeutic potential of the compound:

  • Solubility : The methylsulfonyl group enhances solubility in aqueous environments, which is beneficial for oral bioavailability.
  • Metabolism : Preliminary studies suggest metabolic stability with minimal liver enzyme interactions, indicating lower chances of drug-drug interactions.

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